[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile

Catalog No.
S12282464
CAS No.
88757-16-8
M.F
C11H6BrClN2O
M. Wt
297.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile

CAS Number

88757-16-8

Product Name

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile

IUPAC Name

2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

InChI

InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2

InChI Key

WQFUHCILBBOKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a chemical compound characterized by its unique structure that combines a quinoline moiety with an acetonitrile group. This compound has the molecular formula C11H6BrClN2OC_{11}H_{6}BrClN_{2}O and a molecular weight of approximately 297.53 g/mol. The presence of both bromine and chlorine atoms on the quinoline ring contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups using appropriate reagents.
  • Oxidation and Reduction Reactions: Under suitable conditions, the compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile exhibits significant biological activity, particularly in medicinal applications. The quinoline structure is known for its ability to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit specific enzymes by binding to their active sites, which could lead to therapeutic effects against infectious diseases and cancer .

The synthesis of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile typically involves the following steps:

  • Starting Materials: The reaction begins with 7-bromo-5-chloroquinolin-8-ol and chloroacetonitrile.
  • Reaction Conditions: A base such as potassium carbonate is used in a solvent like dimethylformamide (DMF). The mixture is usually heated to temperatures between 80°C to 100°C for several hours to ensure complete conversion.
  • Purification: The final product is purified through recrystallization or chromatography.

This compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting infectious diseases and cancer.
  • Materials Science: The compound is utilized in developing novel materials with specific electronic or optical properties.
  • Biological Studies: It acts as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
  • Chemical Synthesis: It functions as an intermediate in creating more complex organic molecules.

The interaction studies of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile focus on its binding affinity to various biological targets. These studies typically involve enzyme assays or receptor binding experiments, aiming to elucidate the compound's mechanism of action and potential therapeutic applications. The unique halogen substitutions on the quinoline ring enhance its ability to interact with biological molecules, making it a valuable candidate for further research .

Several compounds share structural similarities with [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile. Here are some notable examples:

Compound NameStructureUnique Features
[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrileC11H6BrClN2ODifferent halogen position affecting reactivity
[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrileC12H10ClN2OPropyl group adds hydrophobic character
[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrileC12H9BrClN2OMethyl group influences solubility and reactivity

Uniqueness

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile stands out due to its specific combination of bromine and chlorine substitutions on the quinoline ring, which significantly influences its chemical behavior and biological activity. The acetonitrile group enhances its versatility for further functionalization, making it a unique compound for synthetic applications.

This comprehensive overview highlights the significance of [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile in scientific research, particularly in the fields of medicinal chemistry and materials science. Its diverse applications and unique structural features warrant further exploration for potential therapeutic benefits.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

295.93520 g/mol

Monoisotopic Mass

295.93520 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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